Product packaging for O-Demethyl Lenvatinib hydrochloride(Cat. No.:)

O-Demethyl Lenvatinib hydrochloride

Cat. No.: B10854538
M. Wt: 449.3 g/mol
InChI Key: KMZOGLZCTDVLLW-UHFFFAOYSA-N
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Description

Contextualization within Lenvatinib (B1674733) Metabolism Research

The metabolism of Lenvatinib is a complex process involving multiple enzymatic and non-enzymatic pathways. nih.gov The primary routes of biotransformation include oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation. nih.gov Research indicates that the cytochrome P450 enzyme CYP3A4 and aldehyde oxidase are key players in Lenvatinib's metabolism. drugbank.comnih.gov

A human mass balance study revealed that after a single oral dose of radiolabeled Lenvatinib, the drug is extensively metabolized. umcutrecht.nlnih.gov Unchanged Lenvatinib accounts for a significant portion of the radioactivity in plasma, but only a small fraction of the administered dose is excreted unchanged in urine and feces, highlighting the importance of metabolic processes in its elimination. nih.govumcutrecht.nlnih.gov

Studies have identified close to 50 different metabolites of Lenvatinib. nih.gov The formation of O-Demethyl Lenvatinib, also referred to as M1, is a major metabolic pathway. frontiersin.orgnih.gov The enzymes identified as most efficient in the O-demethylation of Lenvatinib are CYP1A1, CYP1A2, CYP2B6, and CYP3A4. frontiersin.orgnih.gov

Significance as a Major Metabolite of Lenvatinib

O-Demethyl Lenvatinib is recognized as a major metabolic product of Lenvatinib. frontiersin.orgnih.gov Despite its status as a primary metabolite, its systemic exposure levels are considerably lower than that of the parent drug, Lenvatinib. umcutrecht.nlnih.gov Peak plasma concentrations of analyzed metabolites have been found to be over 700-fold lower than the peak plasma concentration of Lenvatinib. umcutrecht.nlnih.govuu.nl

This significant difference in plasma concentration suggests that the pharmacological effects observed in humans are primarily attributable to Lenvatinib itself, with metabolites playing a less direct role. nih.gov The extensive metabolism of Lenvatinib, leading to the formation of O-Demethyl Lenvatinib and other byproducts, is a key factor in the drug's clearance from the body. umcutrecht.nlnih.gov The majority of the administered dose is recovered in the feces, with a smaller portion in the urine, indicating that both routes are important for the excretion of Lenvatinib and its metabolites. umcutrecht.nlnih.gov

Table 1: Key Pharmacokinetic Parameters of Lenvatinib

ParameterValueReference
Peak Plasma Concentration (Tmax)1 to 4 hours nih.gov
Terminal Elimination Half-lifeApproximately 28 hours nih.gov
Protein Binding97% to 99% nih.gov
Primary Excretion RouteFeces (approx. 64%) nih.gov
Secondary Excretion RouteUrine (approx. 25%) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18Cl2N4O4 B10854538 O-Demethyl Lenvatinib hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18Cl2N4O4

Molecular Weight

449.3 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide;hydrochloride

InChI

InChI=1S/C20H17ClN4O4.ClH/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18;/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28);1H

InChI Key

KMZOGLZCTDVLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl.Cl

Origin of Product

United States

Metabolic Pathways and Enzymatic Formation of O Demethyl Lenvatinib

O-Demethylation as a Primary Metabolic Route of Lenvatinib (B1674733)

The conversion of Lenvatinib to O-Demethyl Lenvatinib is predominantly mediated by the CYP enzyme system. In vitro investigations have demonstrated that the formation of this metabolite is significantly influenced by the activity of various CYP isoforms. nih.gov

Cytochrome P450 Enzyme System Involvement

The Cytochrome P450 system is the principal catalyst in the oxidative metabolism of Lenvatinib, leading to the production of O-Demethyl Lenvatinib. nih.gov

Several human CYP isoforms have been identified as key players in the O-demethylation of Lenvatinib. The relative contribution of each isoform can vary, influencing the metabolic rate and potential for drug-drug interactions.

CYP3A4 is a major enzyme responsible for the metabolism of Lenvatinib, including its conversion to O-Demethyl Lenvatinib. nih.gov Studies have consistently shown that CYP3A4 is highly efficient in catalyzing this O-demethylation reaction. nih.gov The significant role of CYP3A4 is underscored by the fact that it is one of the most abundant CYP enzymes in the human liver and is involved in the metabolism of a large percentage of clinically used drugs. nih.govresearchgate.net

Table 1: Research Findings on CYP3A4 Involvement in Lenvatinib Metabolism

Study Aspect Finding Reference
Primary Metabolizing Enzyme Lenvatinib is primarily metabolized by CYP3A. drugbank.com
In Vitro Efficiency Recombinant CYP3A4 was the most efficient in forming O-desmethyl lenvatinib in the presence of cytochrome b5. nih.gov
Inhibitory Effects Myricetin (B1677590), a flavonoid, has been shown to inhibit CYP3A4, which can affect Lenvatinib metabolism. nih.gov

Both CYP1A1 and CYP1A2 have been shown to contribute to the formation of O-Demethyl Lenvatinib. nih.gov Notably, research has indicated that CYP1A1 can be even more efficient at forming O-Demethyl Lenvatinib than CYP3A4 in the absence of cytochrome b5, highlighting its significant role in this metabolic pathway. nih.gov CYP1A2 also plays a role, and its activity can be inhibited by certain compounds, which in turn affects the metabolism of Lenvatinib. nih.gov

Table 2: Comparative Contribution of CYP1A Isoforms to O-Demethyl Lenvatinib Formation

CYP Isoform Observation Reference
CYP1A1 Significantly contributes to Lenvatinib metabolism and can be more efficient in forming O-desmethyl lenvatinib than CYP3A4 in the absence of cytochrome b5. nih.gov
CYP1A2 Involved in the O-demethylation of Lenvatinib; its inhibition can reduce the formation of the metabolite. nih.gov
Inhibitors Luteolin (B72000) is a potent inhibitor of CYP1A1 and also inhibits CYP1A2. nih.gov

The involvement of CYP2B6 in the O-demethylation of Lenvatinib has also been established. nih.gov While perhaps not as dominant as CYP3A4, CYP2B6 plays a discernible role in the metabolic clearance of the drug to form O-Demethyl Lenvatinib. The expression and function of CYP2B6 can be highly variable among individuals due to genetic polymorphisms and induction by other xenobiotics, which can influence its contribution to Lenvatinib metabolism. nih.gov

Table 3: Assessment of CYP2B6 in Lenvatinib Metabolism

Aspect Finding Reference
Metabolic Role CYP2B6 is one of the enzymes responsible for the O-demethylation of Lenvatinib. nih.gov
Inhibitory Effects Luteolin and myricetin have shown inhibitory effects on CYP2B6 activity. nih.gov

CYP3A5, another member of the CYP3A subfamily, shares significant sequence homology with CYP3A4 and can also metabolize many of the same substrates. nih.gov While the primary focus in Lenvatinib metabolism has been on CYP3A4, the potential contribution of CYP3A5, particularly in individuals who express higher levels of this enzyme, cannot be disregarded. The expression of CYP3A5 is subject to genetic polymorphisms, which can lead to significant inter-individual differences in its metabolic activity. nih.gov Although direct quantitative data on the specific contribution of CYP3A5 to O-Demethyl Lenvatinib formation is less detailed in the literature compared to CYP3A4, its role in the metabolism of other xenobiotics suggests a potential involvement. nih.govingentaconnect.com

Rat Cytochrome P450 (CYP) Isoforms in O-Demethylation

The biotransformation of Lenvatinib in rats involves the formation of two primary metabolites: O-Demethyl Lenvatinib and Lenvatinib N-oxide. nih.govresearchgate.net The O-demethylation reaction is a key oxidative process catalyzed by specific CYP isoforms within the rat liver. nih.govresearchgate.net

Identification of CYP2A1 and CYP2C12 as Key Enzymes

In vitro studies utilizing rat CYP enzymes have successfully identified the principal isoforms responsible for the creation of O-Demethyl Lenvatinib. nih.govresearchgate.net Research demonstrates that CYP2A1 and CYP2C12 are the most effective enzymes in catalyzing this specific metabolic reaction in rats. nih.govresearchgate.netresearchgate.net While other enzymes may contribute to a lesser extent, the pronounced efficiency of CYP2A1 and CYP2C12 marks them as the key contributors to this metabolic pathway in this species. nih.govresearchgate.net

In Vitro Studies with Rat Hepatic Microsomes and Recombinant CYPs

The identification of the key enzymes was achieved through systematic in vitro research. Initial investigations using pooled rat hepatic microsomes confirmed that O-Demethyl Lenvatinib is a primary metabolite formed during Lenvatinib oxidation. nih.govresearchgate.net To pinpoint the specific enzymes, further studies were conducted using a panel of recombinantly expressed rat CYP enzymes. nih.govresearchgate.net These experiments, which test the metabolic capability of individual CYP isoforms, confirmed that CYP2A1 and CYP2C12 were the most efficient in generating O-Demethyl Lenvatinib. nih.govresearchgate.net In contrast, CYP3A2 was found to be primarily responsible for forming the other major metabolite, Lenvatinib N-oxide. nih.govresearchgate.net

The following table summarizes the primary roles of different rat CYP isoforms in the metabolism of Lenvatinib based on these in vitro studies.

CYP IsoformPrimary Metabolite Formed
CYP2A1 O-Demethyl Lenvatinib nih.govresearchgate.net
CYP2C12 O-Demethyl Lenvatinib nih.govresearchgate.net
CYP3A2 Lenvatinib N-oxide nih.govresearchgate.net

In Vitro Metabolic Stability and Intrinsic Clearance Studies

The metabolic stability of Lenvatinib has been evaluated using rat liver microsomes (RLM) to determine its rate of metabolism and intrinsic clearance (CLint). These studies provide a quantitative measure of how quickly the compound is metabolized by liver enzymes. In one such study, the metabolic half-life (t₁/₂) of Lenvatinib in RLM was found to be substantial, with a corresponding low intrinsic clearance rate. nih.gov

The table below presents the findings on the metabolic stability of Lenvatinib in rat liver microsomes. nih.gov

ParameterValue (mean ± SD)Units
Half-life (t₁/₂)1018.12 ± 93.22min
Intrinsic Clearance (CLint)0.0023 ± 0.0002mL/min/mg

These results indicate that Lenvatinib is metabolized relatively slowly in rat liver microsomes in vitro. nih.gov

Impact of Exogenous Modulators on O-Demethylation Pathways (e.g., Flavonoids)

The inhibitory potency of these flavonoids is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the modulator required to reduce the metabolic activity by 50%.

The table below details the IC₅₀ values for the inhibition of Lenvatinib metabolism by two flavonoids in rat liver microsomes. nih.gov

FlavonoidIC₅₀ in Rat Liver Microsomes (µM)
Luteolin11.36 ± 0.46
Myricetin11.21 ± 0.81

These findings demonstrate that both luteolin and myricetin are potent inhibitors of the enzymes responsible for Lenvatinib metabolism in rats. nih.gov When administered together, luteolin was shown to significantly increase the plasma exposure of Lenvatinib in Sprague-Dawley rats. nih.gov

Analytical Methodologies for the Determination of O Demethyl Lenvatinib

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.

Method Development and Validation for Quantification in Biological Matrices

Robust LC-MS/MS methods have been established for the simultaneous determination of Lenvatinib (B1674733) and its primary metabolites, including O-Demethyl Lenvatinib (M2), in human plasma. researchgate.netnih.gov These methods are essential for evaluating the pharmacokinetic profiles of both the parent drug and its metabolites.

Method development involves a meticulous process of optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For sample preparation, techniques like protein precipitation are commonly employed to remove proteins and other macromolecules from the plasma samples. nih.gov

Validation of these methods is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov Key validation parameters include linearity, precision, accuracy, recovery, and stability. A developed method for O-Demethyl Lenvatinib (M2) demonstrated a linear calibration range of 0.1–100 ng/mL in human plasma, with acceptable inter- and intra-batch precision and accuracy. nih.gov

Table 1: LC-MS/MS Method Validation Parameters for O-Demethyl Lenvatinib (M2)
ParameterFindingReference
Biological MatrixHuman Plasma nih.gov
Calibration Range0.1–100 ng/mL nih.gov
Ionization ModePositive Electrospray Ionization nih.gov
Precision (Inter- and Intra-batch)Acceptable nih.gov
AccuracyAcceptable nih.gov

Chromatographic Separation Techniques for Lenvatinib and its Metabolites

Effective chromatographic separation is crucial to distinguish Lenvatinib from its metabolites, such as O-Demethyl Lenvatinib, and endogenous components in the biological matrix. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique used.

Researchers have successfully separated Lenvatinib and its main metabolites within a short run time using columns like the X-Terra RP18. researchgate.netnih.gov The separation is typically achieved under isocratic or gradient elution conditions with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov

Table 2: Chromatographic Conditions for the Separation of Lenvatinib and its Metabolites
ParameterConditionReference
ColumnX-Terra RP18 (50 × 2.1 mm, 3.5 µm) researchgate.netnih.gov
Mobile PhaseMethanol–water (10:90, v/v) with 0.1% formic acid researchgate.netnih.gov
Flow Rate0.15 mL/min researchgate.netnih.gov
Column Temperature35°C researchgate.netnih.gov
Run Time3 minutes researchgate.netnih.gov

Mass Spectrometry Parameters and Proposed Fragmentation Pathways

Tandem mass spectrometry is employed for the detection and quantification of O-Demethyl Lenvatinib. The analysis is typically performed in the positive ion electrospray ionization (ESI+) mode, and detection is carried out using multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. researchgate.net

In the MRM scan mode, a specific precursor ion (the protonated molecule [M+H]⁺) of O-Demethyl Lenvatinib is selected and fragmented, and a characteristic product ion is monitored. This transition from precursor to product ion is unique to the analyte of interest. The proposed fragmentation pathway helps in identifying the most abundant and stable product ions for monitoring. researchgate.net The mass spectrum for O-Demethyl Lenvatinib (M2) has been documented, providing a basis for selecting these transitions. researchgate.net

Table 3: Mass Spectrometry Parameters for O-Demethyl Lenvatinib (M2)
ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Scan ModeMultiple Reaction Monitoring (MRM) researchgate.net
Mass Transitions researchgate.net
Precursor Ion [M+H]⁺Specific m/z researchgate.netresearchgate.net
Product IonSpecific m/z researchgate.netresearchgate.net

Role as a Reference Standard in Pharmaceutical Analysis

O-Demethyl Lenvatinib (hydrochloride), as a purified chemical substance, plays a pivotal role as a reference standard in various stages of pharmaceutical analysis.

Application in Analytical Method Development

The development of any quantitative analytical method necessitates the use of a well-characterized reference standard for the analyte of interest. In the case of LC-MS/MS method development for O-Demethyl Lenvatinib, the reference standard is used to:

Optimize chromatographic conditions to achieve a suitable retention time and peak shape.

Tune the mass spectrometer to identify the precursor and product ions with the highest abundance and stability, thereby establishing the MRM transitions.

Assess potential for cross-analyte interferences from the parent drug, Lenvatinib, and other metabolites. researchgate.net

Utility in Method Validation (AMV) and Quality Control (QC)

During analytical method validation, the reference standard of O-Demethyl Lenvatinib is indispensable. It is used to prepare stock solutions from which calibration standards and quality control (QC) samples are made by spiking into the biological matrix. nih.gov

Calibration Curve: A series of calibration standards with known concentrations of O-Demethyl Lenvatinib are analyzed to establish a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. nih.gov

Quality Control: QC samples, prepared at low, medium, and high concentrations, are analyzed alongside the unknown samples in each analytical run. The accuracy and precision of the method are evaluated by comparing the measured concentrations of the QC samples to their nominal values, ensuring the reliability and quality of the generated data. nih.govyoutube.com

The use of O-Demethyl Lenvatinib as a reference standard is therefore fundamental to the development, validation, and routine application of analytical methods for its quantification in pharmaceutical and clinical research.

Considerations in Lenvatinib Impurity Profiling

Impurity profiling for Lenvatinib is a critical analytical activity that identifies and quantifies various impurities, including starting materials, by-products of synthesis, and degradation products. A significant challenge in this process is the effective separation and quantification of structurally similar impurities like O-Demethyl Lenvatinib from the Lenvatinib API.

The development of analytical methods for impurity profiling often centers on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose due to their high resolution and sensitivity. The choice of chromatographic conditions is paramount for achieving adequate separation. For instance, a reversed-phase HPLC method might be developed utilizing a C18 column with a gradient elution program. The mobile phase could consist of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, with the gradient adjusted to resolve O-Demethyl Lenvatinib from Lenvatinib and other potential impurities.

A stability-indicating assay method (SIAM) is essential for impurity profiling as it can distinguish the intact API from its degradation products. Such a method was developed and validated using UPLC for Lenvatinib mesylate, where the drug substance was subjected to various stress conditions, including acid, base, oxidation, heat, and light. In this study, significant degradation was observed under acidic, basic, and oxidative conditions, leading to the formation of multiple degradation products. The method successfully separated the main degradation products from the parent drug, demonstrating its utility in impurity profiling.

To definitively identify unknown impurities, chromatographic systems are often coupled with mass spectrometry (MS). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide mass-to-charge ratio data, which, along with fragmentation patterns, allows for the structural elucidation of impurities.

The table below summarizes a representative UPLC method developed for the analysis of Lenvatinib and its impurities, including O-Demethyl Lenvatinib.

Table 1: Example UPLC Method Parameters for Lenvatinib Impurity Profiling

Parameter Condition
Chromatographic System Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.01 M Potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution Time-based gradient from 95% A to 60% A
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector Photodiode Array (PDA) at 242 nm

| Injection Volume | 1.0 µL |

The validation of such analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). For a Lenvatinib impurity profiling method, the LOD and LOQ for O-Demethyl Lenvatinib would be established to ensure that it can be detected and quantified at levels compliant with regulatory requirements.

Research has focused on developing and validating highly sensitive methods for this purpose. One such study detailed a validated UPLC method for the estimation of Lenvatinib mesylate, where the LOD and LOQ were found to be 0.04 µg/mL and 0.13 µg/mL, respectively. This level of sensitivity is crucial for controlling impurities at very low levels. The method demonstrated linearity with a correlation coefficient (r²) of 0.999, indicating a strong correlation between concentration and detector response.

The control of O-Demethyl Lenvatinib is managed by setting appropriate specifications in the drug substance and drug product monographs. These specifications are based on toxicological data and regulatory thresholds for reporting, identification, and qualification of impurities.

Research Perspectives on the Role of O Demethyl Lenvatinib in Preclinical Pharmacokinetic Studies

Monitoring O-Demethyl Lenvatinib (B1674733) Exposure in Animal Models

The monitoring of O-Demethyl Lenvatinib in animal models is a key aspect of preclinical pharmacokinetic research. Studies utilizing models such as Sprague-Dawley rats allow for the detailed analysis of metabolite concentrations in various biological matrices. Following the oral administration of Lenvatinib, the resulting exposure to its O-demethylated form can be quantified to understand its presence and persistence.

In a study comparing adult and juvenile rats receiving multiple oral doses of Lenvatinib at 7.0 mg/kg, steady-state concentrations of two Lenvatinib metabolites were measured in both serum and liver tissue. nih.gov These investigations revealed significant age-related differences in metabolism, with juvenile rats showing markedly increased levels of a serum metabolite compared to their adult counterparts. nih.gov While the parent drug concentration was lower in the liver of juvenile rats, the altered metabolite profile points to age-dependent variations in metabolic enzyme activity. nih.gov

Table 1: Steady-State Concentrations of Lenvatinib Metabolites in Rats

This interactive table summarizes the steady-state concentrations of two Lenvatinib metabolites found in the serum and liver of adult and juvenile rats after repeated oral administration of 7.0 mg/kg of Lenvatinib. nih.gov

Animal GroupMatrixMetabolite 1 (μg/mL or μg/g)Metabolite 2 (μg/mL or μg/g)
Adult Rats Serum0.03 ± 0.010.04 ± 0.01
Liver0.60 ± 0.120.28 ± 0.07
Juvenile Rats Serum0.02 ± 0.010.11 ± 0.02
Liver0.22 ± 0.030.14 ± 0.02

Correlation with Parent Drug Lenvatinib Exposure and Metabolism

The formation of O-Demethyl Lenvatinib is intrinsically linked to the metabolism of the parent drug, Lenvatinib. The primary pathway for this conversion is through demethylation, a process largely mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov In vitro studies using rat liver microsomes have identified that CYP enzymes are responsible for producing O-Demethyl Lenvatinib. researchgate.net

The correlation between Lenvatinib and O-Demethyl Lenvatinib exposure is therefore dependent on the activity of these enzymes. In humans, CYP3A4 is the main enzyme responsible for metabolizing Lenvatinib to its O-demethylated form and other metabolites. nih.gov Preclinical cross-species comparisons involving rats and monkeys have also highlighted species-specific metabolic pathways. nih.gov While numerous metabolites have been detected across species, their relative abundance can differ, underscoring the importance of these models in understanding metabolic diversity. nih.govresearchgate.net

FDA documents summarizing the metabolic profile of Lenvatinib confirm that it is extensively metabolized, with eight metabolites identified in liver microsomes from mice, rats, and monkeys. fda.gov Unchanged Lenvatinib accounts for a significant portion of the radioactivity in plasma, indicating that while metabolism is extensive, the parent drug remains the primary circulating component. umcutrecht.nl The concentration of O-Demethyl Lenvatinib is thus directly influenced by the rate of Lenvatinib's metabolism, which can be affected by various physiological and genetic factors influencing CYP enzyme expression and function. nih.gov

Implications for Drug-Drug Interaction Research Modulating Lenvatinib Metabolism

The central role of CYP3A4 in the O-demethylation of Lenvatinib makes it a key focus for drug-drug interaction (DDI) research. Co-administration of Lenvatinib with drugs that induce or inhibit CYP3A4 can significantly alter Lenvatinib's metabolism and, consequently, the exposure levels of both the parent drug and O-Demethyl Lenvatinib.

Preclinical and clinical DDI studies are designed to investigate these effects. For instance, co-administration with a strong CYP3A4 inhibitor would be expected to decrease the formation of O-Demethyl Lenvatinib, leading to higher plasma concentrations of the parent drug, Lenvatinib. Conversely, a CYP3A4 inducer would be expected to accelerate Lenvatinib metabolism, potentially increasing the formation of O-Demethyl Lenvatinib while lowering the exposure to the parent drug.

An FDA review of Lenvatinib's pharmacology noted that co-administration with rifampicin (B610482), a CYP3A and P-gp inducer, decreased Lenvatinib exposure, while single-dose rifampicin, acting as a P-gp inhibitor, increased Lenvatinib exposure. fda.gov Although the plasma concentrations of metabolites were often below the limit of quantification in human studies, there was a discernible trend of increasing metabolite levels, including the precursor to O-Demethyl Lenvatinib, following rifampicin co-administration. These findings from preclinical and clinical research are critical for establishing safe co-administration guidelines and for anticipating how concomitant medications might modulate the metabolic fate of Lenvatinib.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the metabolism of Lenvatinib to O-Demethyl Lenvatinib hydrochloride, and how can these be experimentally validated?

  • Methodological Answer : The formation of O-Demethyl Lenvatinib involves cytochrome P450 (CYP)-mediated demethylation. To validate this, researchers can use in vitro microsomal assays with human liver microsomes (HLMs) and CYP isoform-specific inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify metabolite formation rates. Control experiments should include recombinant CYP enzymes (e.g., CYP3A4/5) to confirm enzymatic specificity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Deuterated internal standards (e.g., Lenvatinib-d4) improve accuracy in LC-MS/MS quantification. Chromatographic separation using a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) modes enhances specificity. Method validation should include sensitivity (LOQ < 1 ng/mL), linearity (R² > 0.99), and recovery rates (85–115%) in plasma or tissue homogenates .

Q. How do the pharmacological profiles of Lenvatinib and its metabolite differ in kinase inhibition?

  • Methodological Answer : Comparative kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) can assess IC₅₀ values for VEGFR1-3, FGFR1-4, and PDGFR. Use recombinant kinases in dose-response studies (1–1000 nM). O-Demethyl Lenvatinib may show reduced potency due to structural modifications; statistical analysis (e.g., two-way ANOVA) should confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate O-Demethyl Lenvatinib's role in Lenvatinib-induced cardiotoxicity?

  • Methodological Answer : Use in vitro cardiomyocyte models (e.g., H9c2 cells) treated with O-Demethyl Lenvatinib (1–10 µM) to measure reactive oxygen species (ROS) via DCFH-DA fluorescence and apoptosis via Annexin V/PI staining. In vivo, administer the metabolite to rodent models and assess cardiac function via echocardiography. Co-treatment with 5-aminolevulinic acid (5-ALA) can test protective effects .

Q. What strategies address contradictory data on O-Demethyl Lenvatinib's contribution to drug resistance in cancer models?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) of resistant cell lines to identify upregulated efflux transporters (e.g., P-gp) or metabolic enzymes. Validate using CRISPR-Cas9 knockout models. Pharmacokinetic studies in xenografts can correlate metabolite accumulation with tumor regression/progression rates. Meta-analyses of published IC₅₀ data may resolve discrepancies .

Q. How do drug-drug interactions (DDIs) influence O-Demethyl Lenvatinib's pharmacokinetics in preclinical models?

  • Methodological Answer : Co-administer Lenvatinib with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in rodents. Serial blood sampling and LC-MS/MS analysis can calculate AUC ratios. Population pharmacokinetic (PopPK) modeling with NONMEM software quantifies DDI effects on clearance and volume of distribution .

Q. What experimental models best elucidate the metabolite's role in combination therapies (e.g., with immune checkpoint inhibitors)?

  • Methodological Answer : Syngeneic mouse models (e.g., MC38 tumors) treated with Lenvatinib + anti-PD-1 antibodies can assess tumor-infiltrating lymphocytes (TILs) via flow cytometry. Measure metabolite levels in serum and tumor tissue to correlate with efficacy. Use RNA-seq to identify immune-related pathways modulated by the metabolite .

Q. How can CRISPR-Cas9 screens identify resistance mechanisms specific to O-Demethyl Lenvatinib?

  • Methodological Answer : Conduct genome-wide CRISPR knockout screens in cancer cell lines exposed to O-Demethyl Lenvatinib (IC₅₀ doses). Enriched sgRNAs in surviving cells highlight resistance genes (e.g., metabolic enzymes, DNA repair factors). Validate hits using siRNA knockdown and dose-response assays .

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